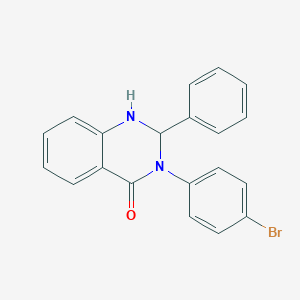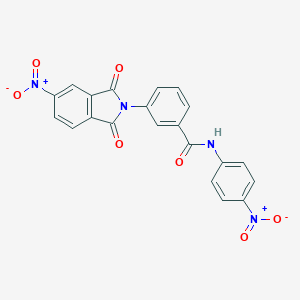
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide is a complex organic compound that features multiple functional groups, including nitro, amide, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be synthesized through a cyclization reaction.
Nitration: Introduction of nitro groups can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biological and medical research, compounds with nitro and amide groups are often studied for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structures.
Mechanism of Action
The mechanism of action of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might work by interfering with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide: Similar structure but without the nitro group on the phenyl ring.
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide: Lacks the nitro group on the isoindole ring.
Uniqueness
The presence of multiple nitro groups in 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide makes it unique compared to its analogs
Properties
Molecular Formula |
C21H12N4O7 |
|---|---|
Molecular Weight |
432.3g/mol |
IUPAC Name |
3-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H12N4O7/c26-19(22-13-4-6-14(7-5-13)24(29)30)12-2-1-3-15(10-12)23-20(27)17-9-8-16(25(31)32)11-18(17)21(23)28/h1-11H,(H,22,26) |
InChI Key |
MSBQSZBGFYJGNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393085.png)
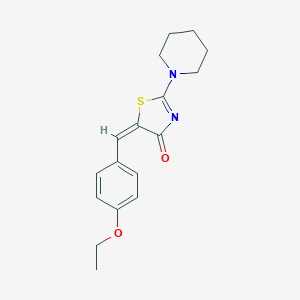
![2-[4-(dimethylamino)phenyl]-3-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B393088.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393089.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B393091.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B393093.png)
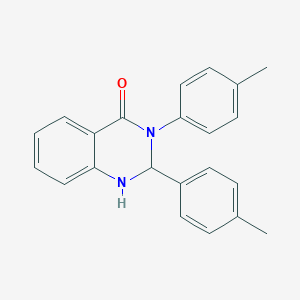
![N-(4-[1,1'-biphenyl]-4-yl-5-methyl-1,3-thiazol-2-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B393098.png)
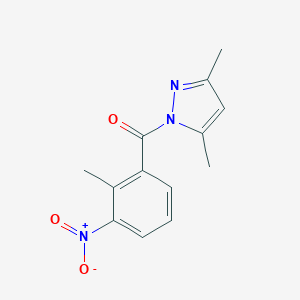
![6,8-dibromo-3-{[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393100.png)
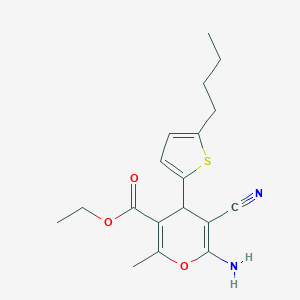
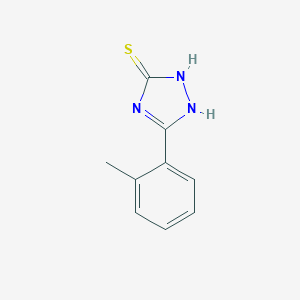
![6-Amino-4-{3,5-bisnitro-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B393106.png)
